CZ415
概要
説明
CZ415は、ラパマイシン標的タンパク質(mTOR)キナーゼの強力かつ高選択的な阻害剤です。この化合物は、特にがん研究において、さまざまな生物学的モデルで顕著な効果を示しています。 mTORC1およびmTORC2複合体の両方を阻害するため、mTOR関連の経路や疾患を研究するための貴重なツールとなっています .
科学的研究の応用
CZ415 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study mTOR-related pathways and to develop new synthetic methodologies.
Biology: Helps in understanding cellular processes regulated by mTOR, such as cell growth, proliferation, and survival.
Industry: Potential applications in the development of new drugs targeting mTOR pathways
作用機序
CZ415は、細胞の成長と代謝の中心的な調節因子であるmTORキナーゼを阻害することにより、その効果を発揮します。それは、PI3K / Akt経路などの下流シグナル伝達経路の抑制につながる、mTORC1およびmTORC2複合体を特異的に標的とします。 この阻害は、がん細胞における細胞増殖の抑制とアポトーシスの増加をもたらします .
類似の化合物との比較
類似の化合物
ラパマイシン: 別のmTOR阻害剤ですが、主にmTORC1を標的とします。
エベロリムス: ラパマイシンの誘導体であり、がん治療に使用されます。
テムシロリムス: エベロリムスと似ており、腎細胞がんの治療に使用されます.
This compoundの独自性
This compoundは、mTORC1およびmTORC2複合体の両方に対して高い選択性と効力を有するため、独自です。 この二重阻害は、mTOR阻害の包括的な効果を研究し、他のmTOR阻害剤に抵抗性のあるがんにおける潜在的な治療用途のために、貴重な化合物になります .
生化学分析
Biochemical Properties
CZ415 interacts with the mTOR kinase, a protein kinase that consists of two multi-protein complexes, mTORC1 and mTORC2 . The mTOR kinase plays a crucial role in tumorigenesis by promoting tumor cell survival, proliferation, and apoptosis escape via phosphorylation of its downstream effectors .
Cellular Effects
This compound has been shown to inhibit survival and proliferation of known osteosarcoma cell lines (U2OS, MG-63 and SaOs2), and primary human osteosarcoma cells . It disrupts cell cycle progression and provokes apoptosis in osteosarcoma cells .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of apoptosis, which is accompanied by an upregulation of Bax and downregulation of Bcl-2 through Lipin-1 . This compound also reduces the levels of mTOR/STAT3 expression .
Temporal Effects in Laboratory Settings
This compound inhibits cell survival in a dose- and time-dependent manner . In vitro and in vivo experiments showed that treatment with this compound significantly inhibited spheroid formation, cell proliferation, and tumor growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
準備方法
合成経路と反応条件
CZ415は、複数ステップの有機合成プロセスによって合成できます。合成は通常、求核置換、環化、カップリング反応などの反応を通じて、重要な中間体の形成を伴います。合成経路と反応条件の具体的な詳細は、多くの場合、機密情報ですが、一般的なステップには以下が含まれます。
コア構造の形成: これは、環化反応を通じてthis compoundの中心骨格を形成することを伴います。
官能基の修飾: 化合物の活性と選択性を高めるために、さまざまな官能基を導入します。
工業生産方法
This compoundの工業生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を含む可能性があります。 これには、反応のスケールアップ、反応条件(温度、圧力、溶媒)の最適化、生産プロセス全体の品質管理の保証が含まれます .
化学反応の分析
反応の種類
CZ415は、次のようなさまざまな化学反応を起こします。
酸化: この反応はthis compoundの官能基を修飾し、活性を変える可能性があります。
還元: 還元反応は、特定の官能基を修飾するために使用でき、化合物の特性に影響を与えます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が頻繁に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、関係する特定の官能基によって異なります。 たとえば、酸化はケトンまたはカルボン酸をもたらす可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
科学研究への応用
This compoundは、科学研究において幅広い用途があります。
化学: mTOR関連の経路を研究し、新しい合成方法を開発するためのツールとして使用されます。
生物学: 細胞の成長、増殖、生存など、mTORによって調節される細胞プロセスを理解するのに役立ちます。
医学: 子宮頸がんなど、さまざまながんにおける潜在的な治療効果について調査されており、細胞増殖を抑制し、アポトーシスを促進することが示されています.
類似化合物との比較
Similar Compounds
Rapamycin: Another mTOR inhibitor, but it primarily targets mTORC1.
Everolimus: A derivative of rapamycin, used in cancer therapy.
Temsirolimus: Similar to everolimus, used in the treatment of renal cell carcinoma.
Uniqueness of CZ415
This compound is unique due to its high selectivity and potency against both mTORC1 and mTORC2 complexes. This dual inhibition makes it a valuable compound for studying the comprehensive effects of mTOR inhibition and for potential therapeutic applications in cancers that are resistant to other mTOR inhibitors .
特性
IUPAC Name |
1-[4-[7,7-dimethyl-4-[(3S)-3-methylmorpholin-4-yl]-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-5-23-21(28)24-16-8-6-15(7-9-16)19-25-18-17(13-32(29,30)22(18,3)4)20(26-19)27-10-11-31-12-14(27)2/h6-9,14H,5,10-13H2,1-4H3,(H2,23,24,28)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLPVLBNRGPOHA-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOC[C@@H]4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429639-50-8 | |
Record name | (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea (CZ415) and what are its downstream effects?
A1: this compound is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It exerts its anti-tumor effects by binding to the ATP-binding site of mTOR, thereby inhibiting its kinase activity. This leads to the disruption of two key mTOR complexes: mTORC1 and mTORC2. [, ] Consequently, this compound inhibits the phosphorylation of downstream targets of both complexes, including S6K1, 4E-BP1, and AKT. [, ] This disruption of mTOR signaling ultimately leads to the inhibition of cell growth, proliferation, and induction of apoptosis in various cancer cells, including head and neck squamous cell carcinoma, papillary thyroid carcinoma, and osteosarcoma. [, , ]
Q2: Does this compound induce autophagy, and if so, what is the impact on its anti-tumor activity?
A2: Yes, this compound treatment has been shown to induce autophagy in cancer cells. [, ] Interestingly, this autophagy induction appears to serve as a survival mechanism for cancer cells, counteracting this compound's anti-tumor effects. Preclinical studies have demonstrated that inhibiting autophagy, either pharmacologically with 3-methyladenine or chloroquine, or genetically by silencing Beclin-1, enhances this compound-induced cell death. [, ] These findings suggest that combining this compound with autophagy inhibitors could potentially improve its therapeutic efficacy.
Q3: What is the role of ERK signaling in this compound's anti-tumor activity?
A3: Research suggests that ERK-MAPK signaling pathway activation may contribute to resistance against this compound in osteosarcoma. [, ] Preclinical studies revealed that inhibiting ERK, either pharmacologically with MEK inhibitors like MEK162/U0126 or genetically by knocking down ERK1/2, significantly enhanced this compound-induced apoptosis in osteosarcoma cells. [, ] These findings indicate that targeting both mTOR and ERK pathways could be a promising strategy to enhance the therapeutic efficacy of this compound in osteosarcoma.
Q4: What preclinical models have been used to investigate the anti-tumor activity of this compound?
A4: The anti-tumor activity of this compound has been evaluated in several preclinical models, including in vitro cell culture systems and in vivo xenograft mouse models. [, , ] For instance, this compound has shown efficacy in inhibiting the growth of various human cancer cell lines, including head and neck squamous cell carcinoma, papillary thyroid carcinoma, and osteosarcoma cells. [, , ] Furthermore, oral administration of this compound effectively suppressed tumor growth in xenograft mouse models of head and neck squamous cell carcinoma and osteosarcoma. [, ]
Q5: Has this compound demonstrated efficacy in any non-cancer models?
A5: While the primary focus of this compound research has been on cancer, it has also shown promising results in a preclinical model of rheumatoid arthritis. Specifically, this compound demonstrated efficacy in a collagen-induced arthritis (CIA) mouse model, suggesting its potential therapeutic value in inflammatory diseases. [] This finding underscores the broader biological significance of mTOR signaling and highlights the potential of this compound as a therapeutic agent beyond oncology.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。